molecular formula C18H24N4O2S2 B2991009 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 392294-16-5

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No. B2991009
CAS RN: 392294-16-5
M. Wt: 392.54
InChI Key: YCZQBKZKUXCVPO-UHFFFAOYSA-N
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Description

The compound “N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide” is a complex organic molecule. It contains several functional groups, including an anilino group, a thiadiazol group, and a butanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Compounds related to N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide have been synthesized and evaluated for their potential as glutaminase inhibitors. These inhibitors, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, target kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism. Their inhibition can attenuate the growth of cancer cells, as demonstrated in vitro and in vivo models of lymphoma, providing a basis for therapeutic applications in oncology Shukla et al., 2012.

Photodynamic Therapy for Cancer

Novel compounds incorporating the thiadiazole moiety have been explored for their photophysical and photochemical properties, making them suitable for photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties indicate potential for treating cancer through Type II photodynamic mechanisms, highlighting a promising approach for the development of new photosensitizers Pişkin et al., 2020.

Antidepressant and Anxiolytic Properties

Research has shown that derivatives of 1,3,4-thiadiazole, bearing various substituents, exhibit significant central nervous system (CNS) activity, including antidepressant and anxiolytic effects. These properties suggest their potential as therapeutic agents for treating mental health disorders, comparable in efficiency to well-known drugs like Imipramine and Diazepam Clerici et al., 2001.

Antimicrobial and Antitubercular Agents

The synthesis of 1,3,4-thiadiazole derivatives has led to the discovery of compounds with potent antimicrobial activity. Some of these compounds exhibit outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentration values indicating highly selective antimycobacterial effects. This underscores their potential as new classes of antituberculosis agents Karabanovich et al., 2016.

Antiproliferative Agents and Enzyme Inhibition

Compounds related to N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide have been investigated for their potential as antiproliferative agents. Through various synthetic strategies, researchers have developed molecules that inhibit key enzymes or cellular pathways involved in the growth and proliferation of cancer cells, offering insights into the design of new anticancer drugs Yushyn et al., 2022.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include testing its effectiveness as a drug, if applicable .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-9-7-8-11(3)12(14)4/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZQBKZKUXCVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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